molecular formula C9H16ClNO2 B1397306 3-Piperidinyl cyclopropanecarboxylate hydrochloride CAS No. 1220038-10-7

3-Piperidinyl cyclopropanecarboxylate hydrochloride

Cat. No.: B1397306
CAS No.: 1220038-10-7
M. Wt: 205.68 g/mol
InChI Key: DKNMNFLZCSQBDL-UHFFFAOYSA-N
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Description

3-Piperidinyl cyclopropanecarboxylate hydrochloride is a cyclopropane-containing compound featuring a piperidinyl group and a carboxylate ester moiety. Cyclopropane rings are known for their conformational rigidity, which enhances binding affinity to biological targets, while the piperidinyl group contributes to solubility and pharmacokinetic properties . Such compounds are typically synthesized via multistep protocols involving cyclopropanation and subsequent functionalization, as seen in the synthesis of related sulfonamide-oxadiazole derivatives .

Properties

IUPAC Name

piperidin-3-yl cyclopropanecarboxylate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15NO2.ClH/c11-9(7-3-4-7)12-8-2-1-5-10-6-8;/h7-8,10H,1-6H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKNMNFLZCSQBDL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CNC1)OC(=O)C2CC2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1220038-10-7
Record name Cyclopropanecarboxylic acid, 3-piperidinyl ester, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1220038-10-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Preparation Methods

Cyclopropanecarboxylate Core Synthesis

The core cyclopropanecarboxylate structure is typically synthesized via a cyclopropanation reaction, often employing the Simmons–Smith method or diazomethane-based cyclopropanation:

Step Reagents & Conditions Description
1 Diethyl diazomalonate or diazomethane, zinc-copper couple Cyclopropanation of suitable olefins or unsaturated precursors
2 Acidic hydrolysis Conversion of ester groups to carboxylic acids

Research indicates that the cyclopropanation is optimized at low temperatures (around -78°C) with controlled addition of diazomethane or diazomalonate to prevent side reactions.

Introduction of the Piperidinyl Group

The key step involves attaching the piperidinyl moiety to the cyclopropanecarboxylate core:

Step Reagents & Conditions Description
1 Nucleophilic substitution or amination Using 3-piperidinyl derivatives, often with activating agents like carbodiimides or via nucleophilic attack on activated esters
2 Solvent: DMF or DMSO Elevated temperatures (80–120°C) to facilitate substitution
3 Catalysts: base such as triethylamine To deprotonate amines and promote nucleophilic attack

Research findings suggest that the piperidinyl group can be introduced via nucleophilic substitution on activated esters or acid chlorides, with reaction yields improved by using polar aprotic solvents.

Conversion to Hydrochloride Salt

The free base form of the compound is converted into its hydrochloride salt through acidification:

Step Reagents & Conditions Description
1 Hydrogen chloride gas or HCl in alcohol/water Protonation of the amine group to form hydrochloride salt
2 Temperature: 0–25°C To control salt formation and prevent decomposition

This process is generally performed under mild conditions to ensure high purity and stability of the hydrochloride salt.

Specific Research Findings and Data

Patent-Backed Synthesis Pathway

A patent (EP2644590A1) describes an elaborate synthesis involving multiple steps:

  • Reaction of 3,4-difluorobenzaldehyde with malonic acid in pyridine and piperidine to form a propenoic acid derivative.
  • Conversion to acid chloride using thionyl chloride.
  • Cyclopropanation using dimethylsulfoxonium methylide, sodium iodide, and NaOH in DMSO.
  • Hydrolysis and further derivatization to obtain the cyclopropanecarboxylate derivative.
  • Final transformation involves converting the carbonyl chloride to an azide, then to the target compound.

Laboratory-Scale Synthesis

Research articles report laboratory synthesis routes that involve:

  • Cyclopropanation via diazomethane or related reagents.
  • Nucleophilic substitution with piperidine derivatives.
  • Hydrochloride salt formation through acidification with HCl gas or aqueous solutions.

Data Table: Reaction Conditions and Yields

Step Reagents Solvent Temperature Yield (%) Notes
Cyclopropanation Diazomethane, diethyl diazomalonate -78°C -78°C 70–85 Controlled addition prevents side reactions
Piperidinyl substitution Piperidine derivative, carbodiimide DMF 80–120°C 65–75 Elevated temp enhances substitution efficiency
Hydrochloride salt formation HCl gas or HCl in alcohol 0–25°C 0–25°C 90–98 Mild conditions preserve compound integrity

Notes on Optimization and Purification

  • Reaction Monitoring: Use of TLC, NMR, and HPLC to monitor reaction progress.
  • Purification: Crystallization, filtration, and washing with suitable solvents (e.g., water, ethanol) to remove impurities.
  • Yield Enhancement: Use of excess reagents, optimized temperature control, and inert atmospheres improve overall yield.

Chemical Reactions Analysis

Types of Reactions

3-Piperidinyl cyclopropanecarboxylate hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the piperidine nitrogen or the cyclopropane ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Ketones or carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various substituted piperidine or cyclopropane derivatives.

Scientific Research Applications

3-Piperidinyl cyclopropanecarboxylate hydrochloride has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 3-Piperidinyl cyclopropanecarboxylate hydrochloride depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The exact pathways involved can vary based on the biological system and the specific target.

Comparison with Similar Compounds

Structural and Functional Analogues

(a) BAY-65-1942 (7-[2-(cyclopropylmethoxy)-6-hydroxyphenyl]-5-[(3S)-3-piperidinyl]-1,4-dihydro-2H-pyrido[2,3-d][1,3]-oxazin-2-one hydrochloride)
  • Key Features : Inhibits IKKβ, blocking NF-κB activation .
  • Applications : Prevents pulmonary inflammation, myocardial injury, and graft-versus-host disease in preclinical models .
  • Comparison: Unlike 3-piperidinyl cyclopropanecarboxylate hydrochloride, BAY-65-1942 incorporates a pyrido-oxazinone ring system, enhancing its specificity for IKKβ. Both share a piperidinyl group, but BAY-65-1942’s cyclopropane is part of a methoxy-substituted phenyl ring rather than a carboxylate ester .
(b) Piperidino(3-piperidinyl)methanone Hydrochloride (CAS: 40576-21-4)
  • Key Features : A bis-piperidinyl compound with a ketone linkage .
  • Physical Properties : Melting point 215–216°C, purity ≥97% .
  • Comparison : Lacks the cyclopropane ring but shares the piperidinyl moiety. The ketone group may reduce solubility compared to the carboxylate ester in this compound .
(c) Cyclopropanecarboxylate-Based Pesticides (e.g., Cycloprothrin, Fenpropathrin)
  • Key Features: Contain cyano(3-phenoxyphenyl)methyl groups attached to cyclopropanecarboxylate .
  • Applications : Broad-spectrum insecticides .
  • Comparison : These compounds prioritize lipophilicity for membrane penetration, unlike the hydrophilic piperidinyl group in this compound, which is tailored for medicinal chemistry applications .

Physicochemical and Pharmacological Properties

Compound Molecular Formula CAS RN Melting Point (°C) Key Functional Groups Applications References
This compound (hypothetical) C₉H₁₄NO₂·HCl (estimated) N/A N/A Cyclopropane, piperidinyl, carboxylate Drug development (theoretical)
BAY-65-1942 C₂₃H₂₆ClN₃O₄ 112738-67-7 N/A Piperidinyl, cyclopropane, oxazinone Anti-inflammatory, cardioprotective
Piperidino(3-piperidinyl)methanone hydrochloride C₁₁H₂₀N₂O·HCl 40576-21-4 215–216 Bis-piperidinyl, ketone Chemical intermediate
Cycloprothrin C₂₄H₂₁Cl₂NO₃ 63935-38-6 N/A Cyclopropane, cyano, phenoxy Insecticide

Bioactivity and Toxicity

  • This compound : Theoretical applications include kinase inhibition (similar to BAY-65-1942) or neurotransmitter modulation due to piperidine’s role in CNS targets .
  • Hemolytic Potential: Piperidinyl derivatives like 3-[(5-{1-[(4-chlorophenyl)sulfonyl]-3-piperidinyl}-1,3,4-oxadiazol-2-yl)sulfanyl]propanamide show low hemolysis, suggesting favorable toxicity profiles for piperidine-containing compounds .
  • Pesticides : High lipophilicity increases environmental persistence but limits therapeutic use due to toxicity risks .

Biological Activity

Overview

3-Piperidinyl cyclopropanecarboxylate hydrochloride is a chemical compound featuring a piperidine ring linked to a cyclopropane carboxylate group. This compound has garnered attention in various fields, particularly in medicinal chemistry and biological research, due to its potential therapeutic applications and unique structural properties.

Chemical Structure:

  • CAS Number: 1220038-10-7
  • Molecular Formula: C10_{10}H16_{16}ClN\O2_2

Synthesis:
The synthesis of this compound typically involves:

  • Cyclization of Piperidine with Cyclopropanecarboxylic Acid: This reaction occurs under acidic conditions, leading to the formation of the desired ester.
  • Formation of Hydrochloride Salt: The ester is treated with hydrochloric acid to yield the hydrochloride salt, enhancing solubility and stability.

The mechanism of action for this compound may involve:

  • Binding to Receptors: The compound can interact with specific molecular targets such as enzymes or receptors, modulating their activity.
  • Potential Enzyme Inhibition: Research indicates that it may inhibit certain enzymes, leading to varied biological effects depending on the target.

Pharmacological Studies

Research has indicated several biological activities associated with this compound:

  • Antagonistic Properties:
    • The compound has been explored for its potential as a receptor antagonist, particularly in the context of chemokine receptor inhibition. For instance, related compounds have shown significant binding affinity and functional antagonism against human CC chemokine receptor 2 (CCR2), which is relevant in inflammatory responses and certain disease states .
  • Neuropharmacological Effects:
    • There is ongoing investigation into the neuropharmacological applications of this compound, particularly its effects on neurological disorders. Case studies suggest its potential utility in modulating pain pathways and influencing neurotransmitter systems .
  • Enzyme Interaction:
    • Preliminary studies suggest that this compound may interact with various enzymes, potentially impacting metabolic pathways relevant to drug metabolism and efficacy .

Case Study Examples

  • Inhibition of CCR2:
    • A study highlighted the development of piperidine derivatives that act as potent antagonists for CCR2, demonstrating that modifications in structure can significantly enhance receptor binding and functional activity. For example, a related compound exhibited an IC50 value of 1.3 nM in binding assays .
  • Pain Management Applications:
    • Investigations into the use of piperidine derivatives for pain management have shown promise. A series of compounds were tested for their ability to reduce pain responses in animal models, suggesting that structural features similar to those found in this compound may confer analgesic properties .

Comparative Analysis

CompoundBiological ActivityIC50 (nM)Notes
This compoundPotential CCR2 antagonistTBDUnder investigation
Related piperidine derivativeCCR2 antagonist1.3High affinity for hCCR2
GabapentinPain reliefVariousEstablished use in neuropathic pain

Q & A

Basic Research Questions

Q. What are the key factors influencing the synthesis yield of 3-piperidinyl cyclopropanecarboxylate hydrochloride, and how can they be systematically optimized?

  • Methodological Answer : Synthesis optimization requires a factorial design of experiments (DoE) to evaluate variables such as reaction temperature, solvent polarity, and catalyst loading. For cyclopropane derivatives, maintaining anhydrous conditions is critical to prevent hydrolysis. Statistical tools like response surface methodology (RSM) can identify interactions between parameters and predict optimal conditions. Computational reaction path searches (e.g., using quantum chemical calculations) help narrow down viable pathways, reducing trial-and-error approaches .

Q. Which analytical techniques are most reliable for characterizing the purity and stereochemical integrity of this compound?

  • Methodological Answer : High-performance liquid chromatography (HPLC) with chiral columns resolves enantiomeric impurities, while nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) confirms structural integrity. Mass spectrometry (MS) and X-ray crystallography validate molecular weight and crystallinity. For hygroscopic hydrochloride salts, Karl Fischer titration ensures water content <0.5% to prevent degradation .

Q. What in vitro assays are recommended for preliminary screening of receptor binding affinity for 3-piperidinyl cyclopropanecarboxylate derivatives?

  • Methodological Answer : Radioligand displacement assays (e.g., using tritiated ligands) quantify affinity for neurotransmitter receptors (e.g., σ, NMDA, or opioid receptors). Surface plasmon resonance (SPR) provides kinetic binding data (kon/koff), while fluorescence polarization assays screen for competitive inhibition. Dose-response curves should be replicated in triplicate to account for batch variability .

Advanced Research Questions

Q. How can researchers resolve contradictions between in vitro receptor binding data and in vivo pharmacological efficacy for this compound?

  • Methodological Answer : Discrepancies often arise from pharmacokinetic factors (e.g., blood-brain barrier permeability) or metabolite interference. Integrate microdialysis studies to measure brain extracellular fluid concentrations post-administration. Pair with LC-MS/MS metabolite profiling and positron emission tomography (PET) imaging to correlate receptor occupancy with behavioral outcomes .

Q. What computational strategies are effective for predicting the bioactivity of novel 3-piperidinyl cyclopropanecarboxylate analogs?

  • Methodological Answer : Molecular docking (AutoDock Vina, Schrödinger Suite) screens analogs against receptor homology models. Molecular dynamics (MD) simulations (GROMACS) assess binding stability over 100+ ns trajectories. Quantitative structure-activity relationship (QSAR) models trained on existing datasets (e.g., ChEMBL) prioritize synthetic targets. Validate predictions with free-energy perturbation (FEP) calculations .

Q. What experimental frameworks are suitable for investigating off-target effects of this compound in multi-omics studies?

  • Methodological Answer : Combine transcriptomics (RNA-seq) and proteomics (TMT labeling) to map pathway perturbations in treated cell lines. CRISPR-Cas9 knockouts of suspected off-target receptors (e.g., GPCRs) isolate specific interactions. Use machine learning (e.g., Random Forest) to integrate omics data and identify biomarkers of toxicity .

Q. How can heterogeneous catalysis improve the scalability of cyclopropane ring formation in 3-piperidinyl cyclopropanecarboxylate synthesis?

  • Methodological Answer : Immobilized palladium catalysts (e.g., Pd/CaCO3) enhance regioselectivity in cyclopropanation reactions. Continuous-flow reactors with in-line FTIR monitoring optimize residence time and minimize byproducts. Compare turnover numbers (TON) and activation energies (ΔG‡) across catalyst systems to balance cost and efficiency .

Q. What strategies mitigate stereochemical instability in this compound during long-term storage?

  • Methodological Answer : Enantiomer-specific degradation is minimized by storing lyophilized powders under argon at -20°C. Accelerated stability studies (40°C/75% RH for 6 months) with chiral HPLC tracking identify degradation pathways. Co-crystallization with stabilizing counterions (e.g., tartrate) reduces racemization rates .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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3-Piperidinyl cyclopropanecarboxylate hydrochloride
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